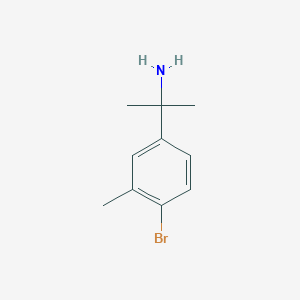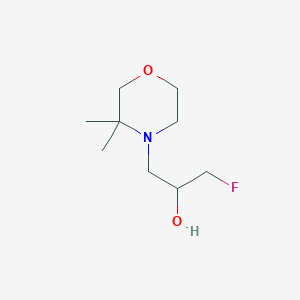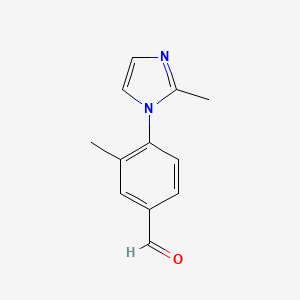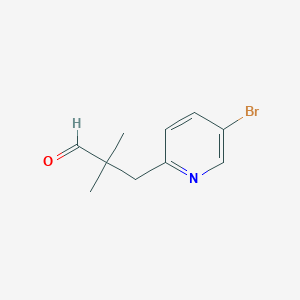
3-Chloro-2-fluorobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluorobenzene-1-carbothioamide is an organic compound with the molecular formula C₇H₅ClFNS and a molecular weight of 189.64 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzene-1-carbothioamide typically involves the reaction of 3-chloro-2-fluoroaniline with carbon disulfide in the presence of a base, followed by oxidation. One common method involves the use of tetraphosphorus decasulfide in 1,4-dioxane at 90°C for 2 hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
3-Chloro-2-fluorobenzene-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobenzene-1-carboxamide
- 3-Chloro-2-fluorobenzene-1-sulfonamide
- 3-Chloro-2-fluorobenzene-1-thiol
Uniqueness
3-Chloro-2-fluorobenzene-1-carbothioamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H5ClFNS |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-chloro-2-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5ClFNS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
UNMHFHLICYLWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13273871.png)



![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)
![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
amine](/img/structure/B13273906.png)

![4-[(Heptan-2-yl)amino]pentan-1-ol](/img/structure/B13273930.png)



